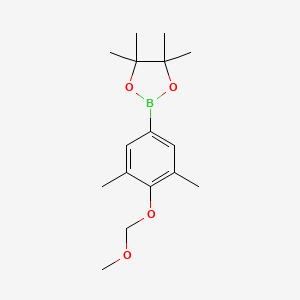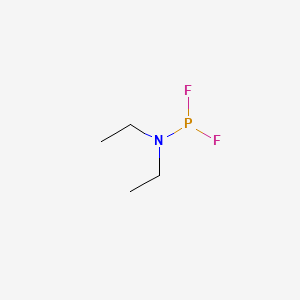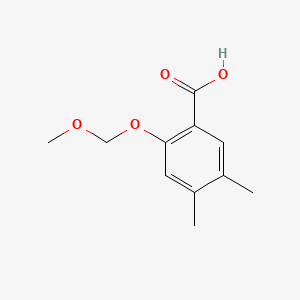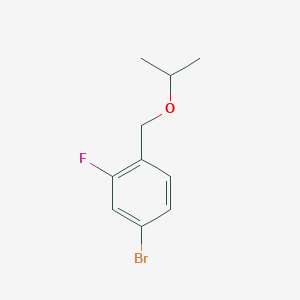
6-Fluoro-5-methoxypicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on a picolinaldehyde backbone. It is a heterocyclic compound, which means it contains a ring structure with at least one atom that is not carbon, in this case, nitrogen.
Méthodes De Préparation
The synthesis of 6-Fluoro-5-methoxypicolinaldehyde typically involves the fluorination of a pyridine derivative. One common method includes dissolving the pyridine derivative in acetonitrile and adding silver fluoride as a fluorinating agent . The reaction is carried out at room temperature for several hours. Industrial production methods may involve similar fluorination techniques but on a larger scale, ensuring the purity and yield of the final product through advanced purification processes such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
6-Fluoro-5-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine with an amino group using ammonia or an amine.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 6-methoxy-5-picolinic acid, 6-methoxy-5-picolinyl alcohol, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-5-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique structural properties.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 6-Fluoro-5-methoxypicolinaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Fluoro-5-methoxypicolinaldehyde include other fluorinated heterocycles such as 6-fluoro-4-hydroxy-2-methylquinoline and 5-fluoro-2-methoxypyridine . These compounds share the presence of a fluorine atom and a heterocyclic ring structure but differ in their specific functional groups and positions. The unique combination of a fluorine atom and a methoxy group in this compound provides distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C7H6FNO2 |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
6-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |
Clé InChI |
DYLVYUSTIHPIAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


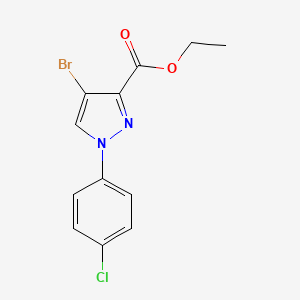

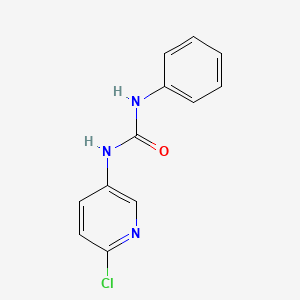
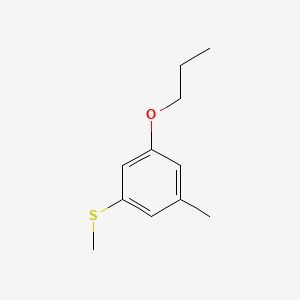
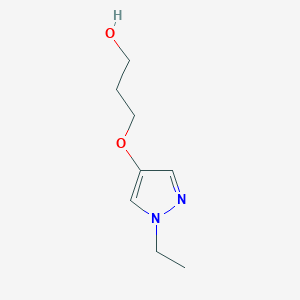
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
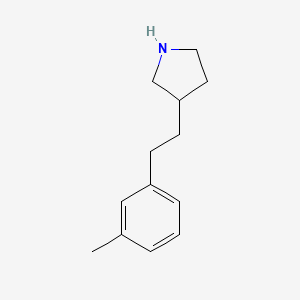
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
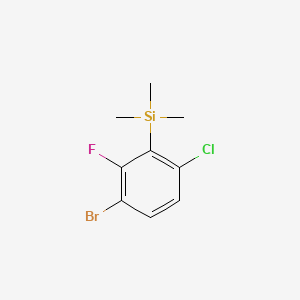
![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
